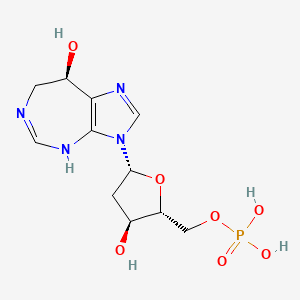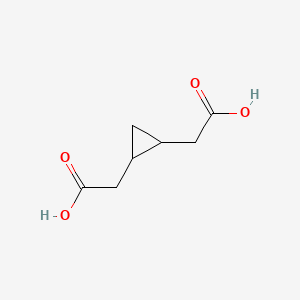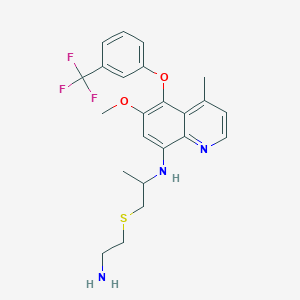
N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine typically involves multiple steps, including the formation of the quinoline core, introduction of the methoxy and methyl groups, and the attachment of the aminoethylsulfanyl and trifluoromethylphenoxy groups. Common synthetic methods include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of Functional Groups: The aminoethylsulfanyl and trifluoromethylphenoxy groups can be attached using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The aminoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy and trifluoromethylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.
科学研究应用
N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethylphenoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
IUPAC Name |
N-[1-(2-aminoethylsulfanyl)propan-2-yl]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2S/c1-14-7-9-28-21-18(29-15(2)13-32-10-8-27)12-19(30-3)22(20(14)21)31-17-6-4-5-16(11-17)23(24,25)26/h4-7,9,11-12,15,29H,8,10,13,27H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTHNSUIBCGKFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CSCCN)OC)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913177 |
Source


|
| Record name | N-{1-[(2-Aminoethyl)sulfanyl]propan-2-yl}-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98586-86-8 |
Source


|
| Record name | 8-((5'-Amino-1'-methyl-3'-thiapentyl)amino)-6-methoxy-4-methyl-5-((3-trifluoromethyl)phenoxy)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098586868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[(2-Aminoethyl)sulfanyl]propan-2-yl}-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
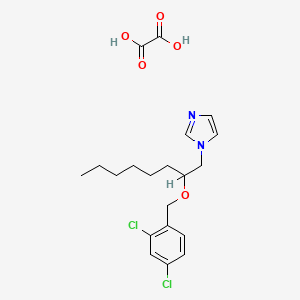
![1-Azabicyclo[3.1.0]hexane](/img/structure/B1206255.png)
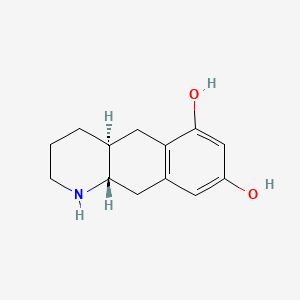
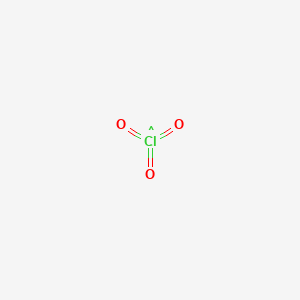

![1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1206263.png)
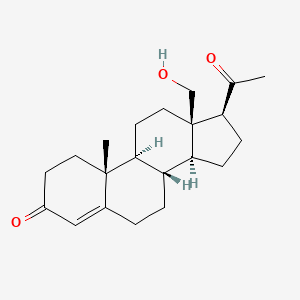
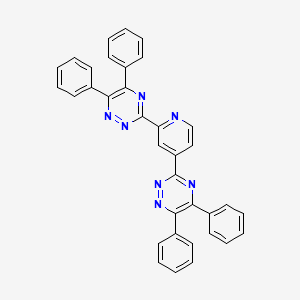
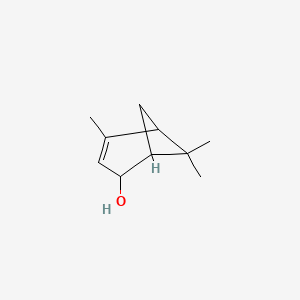
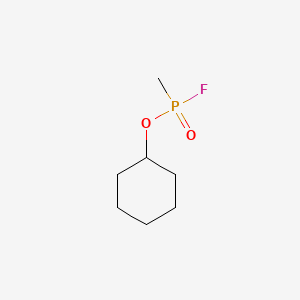
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1206273.png)
